molecular formula C9H14O B13418031 5H-Inden-5-one, octahydro-, trans- CAS No. 4668-81-9

5H-Inden-5-one, octahydro-, trans-

Cat. No.: B13418031
CAS No.: 4668-81-9
M. Wt: 138.21 g/mol
InChI Key: FSUBUYXKSKDDHL-HTQZYQBOSA-N
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Description

trans-rel-(3R,7R)-Octahydro-5H-inden-5-one: is a stereoisomer of the compound Octahydro-5H-inden-5-one

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-rel-(3R,7R)-Octahydro-5H-inden-5-one typically involves the hydrogenation of indanone derivatives under specific conditions. The reaction often requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of trans-rel-(3R,7R)-Octahydro-5H-inden-5-one may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-rel-(3R,7R)-Octahydro-5H-inden-5-one can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: The compound can be reduced to form various hydrindane derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: trans-rel-(3R,7R)-Octahydro-5H-inden-5-one is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study stereoisomerism and its effects on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives have potential applications in drug development. Researchers are exploring its use in creating new therapeutic agents for various diseases.

Industry: In the industrial sector, trans-rel-(3R,7R)-Octahydro-5H-inden-5-one is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which trans-rel-(3R,7R)-Octahydro-5H-inden-5-one exerts its effects depends on its specific application. In chemical reactions, its structure allows for selective interactions with reagents, leading to the formation of desired products. In biological systems, its stereochemistry may influence its binding to molecular targets, affecting its biological activity.

Comparison with Similar Compounds

    Octahydro-1H-inden-5-ol: An alcohol derivative of hydrindane, useful in studying stereoisomerism.

    Hydrindane: A parent compound with various derivatives used in organic synthesis.

Uniqueness: trans-rel-(3R,7R)-Octahydro-5H-inden-5-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications where stereoisomerism plays a crucial role.

Properties

CAS No.

4668-81-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3aR,7aR)-1,2,3,3a,4,6,7,7a-octahydroinden-5-one

InChI

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

FSUBUYXKSKDDHL-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]2CCC(=O)C[C@H]2C1

Canonical SMILES

C1CC2CCC(=O)CC2C1

Origin of Product

United States

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